molecular formula C19H28O3 B584800 20,21-Dinor Hydrocortisone CAS No. 4484-94-0

20,21-Dinor Hydrocortisone

Cat. No.: B584800
CAS No.: 4484-94-0
M. Wt: 304.43
InChI Key: YQDZGFAYWGWSJK-GDWHUGQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20,21-Dinor Hydrocortisone: is a synthetic corticosteroid with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol . It is a derivative of hydrocortisone, which is widely used in medical and biochemical research. This compound is primarily utilized for its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 20,21-Dinor Hydrocortisone typically involves the modification of the hydrocortisone molecule. One common method includes the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) as reagents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.

Industrial Production Methods:

Industrial production of corticosteroids, including this compound, often starts with diosgenin , a steroid sapogenin extracted from plants. The process involves multiple steps of chemical and microbial transformations, including hydroxylation and dehydrogenation . These steps are carefully controlled to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

20,21-Dinor Hydrocortisone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents like and are commonly used.

    Reduction: and are typical reducing agents.

    Substitution: and are used for halogenation reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones , while reduction can produce alcohols .

Scientific Research Applications

20,21-Dinor Hydrocortisone is extensively used in scientific research due to its anti-inflammatory and immunosuppressive properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 20,21-Dinor Hydrocortisone involves binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes . This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key pathways involved include the inhibition of phospholipase A2 and NF-kappa B , as well as the promotion of anti-inflammatory genes .

Comparison with Similar Compounds

Uniqueness of 20,21-Dinor Hydrocortisone:

This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and potentially reduced side effects compared to other corticosteroids.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDZGFAYWGWSJK-GDWHUGQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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